molecular formula C20H25NO B020421 Spirasine IV CAS No. 102386-48-1

Spirasine IV

Cat. No. B020421
CAS RN: 102386-48-1
M. Wt: 295.4 g/mol
InChI Key: AEQMMISNDMJYNF-YVYAJNEFSA-N
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Description

Spirasine IV is a complex hetisine-type heptacyclic C20-diterpenoid alkaloid . It’s part of a family of diterpenoid alkaloids that have been isolated from various plants and have been used in traditional Chinese medicine for centuries .


Synthesis Analysis

The first total synthesis of Spirasine IV was reported by Zhang et al . The A/F/G/C tetracyclic skeleton with the challenging N-C6 and C14-C20 linkages was efficiently constructed by an intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition with unusual regioselectivity . SmI2-mediated free-radical addition to the arene moiety without prior dearomatization and a stereoselective intramolecular aldol reaction further enabled rapid access to the hetisine core .


Chemical Reactions Analysis

The synthesis of Spirasine IV involves several chemical reactions, including an intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition and a SmI2-mediated free-radical addition to the arene moiety . These reactions were key to constructing the complex tetracyclic skeleton of Spirasine IV .

Scientific Research Applications

  • Stated Preference Studies : Spirasine IV is utilized in stated preference studies, which are important for decision-making in public goods contexts, especially in areas like the environment and human health (Johnston et al., 2017).

  • Hetisine-Type Heptacyclic C20-diterpenoid Alkaloids : It is a complex hetisine-type heptacyclic C20-diterpenoid alkaloid. These alkaloids have potential applications in scientific research, particularly in the synthesis and study of natural products (Zhang et al., 2018).

  • Antiplatelet Agent : Spirasine IV may represent a new class of antiplatelet agents. It appears to enhance hemostatic functions and suppress inflammatory functions in platelets, which is significant for cardiovascular health research (Lannan et al., 2017).

  • Myelotoxic Action : Spirasine IV has been observed to have a myelotoxic action, producing monotypic changes in peripheral blood and bone marrow hemopoiesis. This could have implications for research in hematology and oncology (Gol'dberg Ed et al., 1983).

  • Natural Source : Spirasine IV has been isolated from the roots of Thalictrum sessile and Spiraea japonica, plants known for their diterpenoid alkaloids. This highlights its importance in phytochemistry and natural product research (Wu et al., 1988), (Fan et al., 2005).

properties

IUPAC Name

(5R,9S,11S,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-14,16-17H,1,3-9H2,2H3/t11-,12-,13+,14+,16+,17?,18-,19?,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQMMISNDMJYNF-YVYAJNEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC34C1C5CC67C3CC(C(=C)C6)C(=O)C7C4N5C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC34[C@@H]1[C@@H]5CC67[C@H]3C[C@@H](C(=C)C6)C(=O)[C@@H]7C4N5C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30907452
Record name Hetisan-13-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30907452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spirasine IV

CAS RN

102386-48-1
Record name Spirasine IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102386481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hetisan-13-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30907452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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